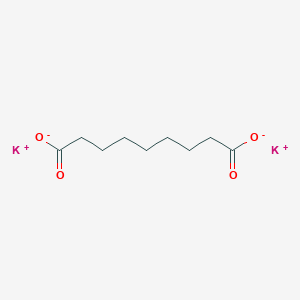

Dipotassium azelate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4.2K/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMGQVSGXYZVTE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-99-9 (Parent) | |

| Record name | Azelaic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052457542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501014948 | |

| Record name | Dipotassium azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19619-43-3, 52457-54-2 | |

| Record name | Azelaic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052457542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azelaic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C98170693J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dipotassium Azelate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium azelate, the potassium salt of azelaic acid, is a multifaceted compound with significant potential in dermatological and pharmaceutical applications. This technical guide provides an in-depth overview of its fundamental properties, including its physicochemical characteristics, synthesis, and mechanisms of action. Drawing upon the extensive research conducted on its parent compound, azelaic acid, this document elucidates the biological activities of this compound, such as its roles in tyrosinase inhibition, regulation of sebum production, and antimicrobial effects. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Azelaic acid, a naturally occurring C9 dicarboxylic acid, has long been recognized for its therapeutic effects in various skin conditions. However, its limited solubility in aqueous and lipid phases presents formulation challenges. This compound, as a salt of azelaic acid, offers enhanced water solubility, making it a promising alternative for cosmetic and pharmaceutical formulations.[1] This guide aims to consolidate the current scientific understanding of this compound, providing a technical foundation for researchers and developers in the field.

Physicochemical Properties

This compound is a dipotassium salt of nonanedioic acid.[2][3] Its fundamental properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Dipotassium nonanedioate | [3][4] |

| Synonyms | Dipotassium azelaate, Azelaic acid dipotassium salt | [4] |

| CAS Number | 52457-54-2 | [4][5] |

| Molecular Formula | C₉H₁₄K₂O₄ | [1][5] |

| Molecular Weight | 264.40 g/mol | [1][4][5] |

| InChI Key | RTMGQVSGXYZVTE-UHFFFAOYSA-L | [1][4] |

| SMILES | C(CCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+] | [4] |

Table 2: Estimated Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 370.50 °C @ 760.00 mm Hg | [5] |

| Flash Point | 192.10 °C | [5] |

| Vapor Pressure | 0.000002 mmHg @ 25.00 °C | [5] |

| logP (o/w) | 1.331 | [5] |

| Water Solubility | 1,000,000 mg/L @ 25 °C | [5] |

Synthesis and Purification

This compound is synthesized via a straightforward acid-base neutralization reaction between azelaic acid and potassium hydroxide.[1] A generalized experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter

-

Round bottom flask

-

Condenser

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolution of Azelaic Acid: In a round bottom flask, dissolve a known molar quantity of azelaic acid in a minimal amount of ethanol with gentle heating and stirring.

-

Preparation of KOH Solution: In a separate beaker, prepare a solution containing a stoichiometric equivalent of two moles of potassium hydroxide for every one mole of azelaic acid in deionized water.

-

Neutralization: Slowly add the potassium hydroxide solution to the azelaic acid solution under continuous stirring. The reaction is exothermic, and the temperature should be monitored.

-

pH Adjustment: After the addition is complete, continue stirring for one hour at room temperature. Check the pH of the solution, which should be neutral to slightly alkaline. Adjust with small amounts of KOH or azelaic acid solution if necessary.

-

Solvent Removal: Remove the ethanol and excess water using a rotary evaporator until a concentrated aqueous solution or a solid precipitate is obtained.

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the purified this compound crystals in a desiccator under vacuum.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as FT-IR, NMR, and HPLC.

Mechanism of Action

The biological activities of this compound are primarily attributed to the azelate ion and are largely inferred from studies on azelaic acid.[1] The primary mechanisms include enzyme inhibition, antimicrobial effects, and modulation of cellular processes.

Enzyme Inhibition

Azelaic acid is a known inhibitor of several enzymes, which is central to its therapeutic effects.

Table 3: Inhibition Profile of Azelate on Various Enzymes

| Enzyme Inhibited | Type of Inhibition | IC50 / Ki | Source |

| Tyrosinase | Competitive | Ki = 2.73 x 10⁻³ M | [1] |

| Thioredoxin Reductase | Competitive | Ki = 1.25 x 10⁻⁵ M | [1] |

| 5-alpha-reductase | Potent Inhibitor | - | [1] |

-

Tyrosinase Inhibition: By competitively inhibiting tyrosinase, a key enzyme in melanin synthesis, azelaic acid reduces hyperpigmentation.[6] This makes this compound a valuable ingredient in skin-lightening formulations.

-

5-alpha-reductase Inhibition: The inhibition of 5-alpha-reductase by azelaic acid can help to control sebum production, which is beneficial in the management of acne.[6]

Antimicrobial and Anti-inflammatory Action

This compound exhibits antimicrobial properties against a range of microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis.[1] Its mode of action is multifaceted, involving the disruption of cellular protein synthesis.[1][6] Furthermore, azelaic acid acts as a scavenger of free radicals and can inhibit the release of reactive oxygen species (ROS) from neutrophils, contributing to its anti-inflammatory effects.[1]

Cellular and Subcellular Interactions

The primary subcellular target of the azelate ion appears to be the mitochondrion.[1] Studies have shown that azelaic acid can interfere with the mitochondrial respiratory chain.[6] Additionally, it has a dose-dependent inhibitory effect on the synthesis of nucleic acids and proteins in certain cell types.[1]

Key Experimental Protocols

Tyrosinase Inhibition Assay

This protocol outlines a method to determine the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound, kojic acid, and L-DOPA in phosphate buffer. Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Assay in 96-well Plate:

-

To each well, add 20 µL of the test compound (this compound at various concentrations) or control.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of mushroom tyrosinase solution.

-

Incubate at 25°C for 10 minutes.

-

-

Initiation of Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

Calculation: The rate of dopachrome formation is determined from the linear portion of the absorbance curve. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

Sebum Secretion Measurement (Sebumeter®)

This protocol describes the use of a Sebumeter® to quantify the effect of a formulation containing this compound on skin sebum levels.

Materials:

-

Sebumeter® (e.g., SM 815)

-

Sebumeter® cassettes

-

Test formulation containing this compound

-

Control formulation (vehicle)

-

Human volunteers

Procedure:

-

Subject Acclimatization: Subjects should acclimatize in a room with controlled temperature and humidity for at least 30 minutes before measurements.

-

Baseline Measurement: Define test areas on the forehead. Take baseline sebum measurements by applying the Sebumeter® cassette to the skin for 30 seconds.

-

Product Application: Apply a standardized amount of the test and control formulations to the respective test areas.

-

Post-application Measurements: At specified time points (e.g., 1, 2, and 4 hours) after product application, perform new sebum measurements on the same areas.

-

Data Analysis: The Sebumeter® provides a value that correlates to the amount of sebum on the skin surface. Compare the changes in sebum levels from baseline for the test formulation versus the control formulation to determine the sebum-regulating effect of this compound.

Minimum Inhibitory Concentration (MIC) against P. acnes

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Propionibacterium acnes.

Materials:

-

Propionibacterium acnes strain (e.g., ATCC 6919)

-

Reinforced Clostridial Medium (RCM) broth

-

This compound

-

96-well microplate

-

Anaerobic incubation system (e.g., GasPak™)

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Culture P. acnes in RCM broth under anaerobic conditions. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in RCM broth in a 96-well microplate.

-

Inoculation: Add the prepared P. acnes inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubation: Incubate the microplate under anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms of action of the azelate ion.

Caption: Competitive inhibition of tyrosinase by this compound.

Caption: Inhibition of 5-alpha-reductase for sebum regulation.

Caption: Disruption of the mitochondrial respiratory chain.

Experimental Workflows

Caption: General experimental workflow for this compound.

Safety and Toxicology

The safety profile of this compound is largely extrapolated from data on azelaic acid. Azelaic acid is generally considered to be non-toxic, with low potential for skin irritation and sensitization at typical cosmetic use concentrations.

Table 4: General Toxicological Data for Azelaic Acid

| Test | Result | Source |

| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg | |

| Skin Irritation | Not classified as an irritant | |

| Eye Irritation | Causes serious eye irritation | |

| Skin Sensitization | Not classified as a sensitizer |

Note: Specific toxicological data for this compound is limited. The data presented is for azelaic acid and should be used for guidance.

For cosmetic applications, a Human Repeat Insult Patch Test (HRIPT) is recommended to assess the skin irritation and sensitization potential of a final formulation containing this compound.

Conclusion

This compound presents a valuable alternative to azelaic acid, offering improved formulation characteristics due to its enhanced water solubility. Its mechanisms of action, including enzyme inhibition and antimicrobial effects, support its use in a variety of dermatological and cosmetic applications, particularly for addressing hyperpigmentation, acne, and oily skin. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising compound. Further research is warranted to establish a more comprehensive toxicological profile specific to this compound and to explore its efficacy in clinical settings.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. doaj.org [doaj.org]

- 3. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. alsglobal.com [alsglobal.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Dipotassium Azelate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium azelate, a potassium salt derivative of azelaic acid, is a multifunctional active ingredient with a growing presence in dermatological and cosmetic formulations. Its efficacy stems from a multi-pronged in vitro mechanism of action that includes tyrosinase inhibition, modulation of 5-alpha-reductase, and broad antimicrobial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core in vitro mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development. While much of the foundational research has been conducted on its parent compound, azelaic acid, the data presented herein is considered representative of the functional activity of this compound, a more soluble and bioavailable form.

Inhibition of Hyperpigmentation: Tyrosinase Inhibition

This compound acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. By competing with the natural substrate, L-tyrosine, for the active site of the enzyme, it effectively reduces the production of melanin, making it a valuable agent for addressing hyperpigmentation.

Quantitative Data: Tyrosinase Inhibition

The inhibitory activity of azelaic acid, the active component of this compound, against tyrosinase has been quantified in vitro.

| Compound | Enzyme Source | Inhibition Type | K_i_ Value (M) | Reference |

| Azelaic Acid | Human Epidermis | Competitive | 2.73 x 10⁻³ | [1] |

| Azelaic Acid Monomethyl Ester | Human Epidermis | Competitive | 5.24 x 10⁻³ | [1] |

Experimental Protocol: In Vitro Tyrosinase Activity Assay (Human Melanoma Cell Lysate-Based)

This protocol outlines a method to assess the tyrosinase inhibitory potential of this compound using a lysate from human melanoma cells.

-

Cell Culture and Lysate Preparation:

-

Culture human melanoma cells (e.g., MM418C1) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin until approximately 80% confluency.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Lyse the cell pellet using a lysis buffer containing 1% Triton X-100 in sodium phosphate buffer (pH 6.8) and sonicate on ice.

-

Clarify the lysate by centrifugation at 7,500 x g for 30 minutes at 4°C to obtain the supernatant containing tyrosinase.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., DC protein assay).

-

-

Inhibition Assay:

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution.

-

Add 160 µL of the cell lysate to each well.

-

Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (final concentration of 2.5 mM).

-

Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

A known tyrosinase inhibitor (e.g., kojic acid) should be used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway: Melanogenesis Inhibition

Regulation of Sebum Production: 5-Alpha-Reductase Inhibition

This compound contributes to the control of sebum production by inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key stimulant of sebaceous gland activity.

Quantitative Data: 5-Alpha-Reductase Inhibition

Studies on azelaic acid have demonstrated its potent inhibitory effect on 5-alpha-reductase in human skin homogenates.

| Compound | Concentration | % Inhibition | Reference |

| Azelaic Acid | 0.2 mmol/L | Detectable | [2] |

| Azelaic Acid | 3 mmol/L | Complete | [2] |

| Zinc Sulphate + Azelaic Acid (low concentrations) | - | 90% | [2] |

Experimental Protocol: In Vitro 5-Alpha-Reductase Inhibition Assay

This protocol describes a method for evaluating the inhibitory effect of this compound on 5-alpha-reductase activity.

-

Enzyme Source Preparation:

-

Prepare a crude enzyme extract from rat liver or use human prostate microsomes, which are rich in 5-alpha-reductase.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 6.5) and centrifuge to obtain the microsomal fraction.

-

Determine the protein concentration of the enzyme preparation.

-

-

Enzymatic Assay:

-

Pre-incubate the enzyme preparation with various concentrations of this compound for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, [³H]-testosterone, and the cofactor, NADPH.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a strong acid (e.g., 1 N HCl) or by solvent extraction.

-

-

Quantification of DHT:

-

Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [³H]-DHT formed using liquid scintillation counting.

-

Alternatively, a non-radioactive method can be employed where the amount of testosterone remaining is measured by an enzyme immunoassay (EIA) kit.

-

-

Data Analysis:

-

Calculate the percentage of 5-alpha-reductase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value. A known 5-alpha-reductase inhibitor, such as finasteride, should be used as a positive control.

-

Signaling Pathway: Androgen Metabolism Modulation

Antimicrobial Activity

This compound exhibits bacteriostatic activity against a range of aerobic and anaerobic microorganisms, including Propionibacterium acnes (now known as Cutibacterium acnes), a key bacterium implicated in the pathogenesis of acne vulgaris. This antimicrobial effect is attributed to the inhibition of microbial cellular protein synthesis.

Quantitative Data: Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following broth microdilution method can be used to determine the MIC of this compound against C. acnes.

-

Inoculum Preparation:

-

Culture C. acnes on a suitable medium (e.g., Reinforced Clostridial Agar) under anaerobic conditions.

-

Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth supplemented with 5% sheep blood) and adjust the turbidity to a 0.5 McFarland standard.

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the appropriate broth.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).

-

Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Experimental Workflow: MIC Determination

Anti-inflammatory and Cytostatic Effects

This compound possesses significant anti-inflammatory and anti-keratinizing properties. It can modulate the inflammatory cascade and exhibit cytostatic effects on keratinocytes, which is beneficial in inflammatory skin conditions.

Inhibition of Thioredoxin Reductase

Azelaic acid is a competitive inhibitor of thioredoxin reductase, an enzyme involved in regulating cellular redox balance, DNA synthesis, and the activity of transcription factors. Inhibition of this enzyme can contribute to the anti-proliferative effects of this compound.

| Compound | Enzyme Source | Inhibition Type | K_i_ Value (M) | Reference |

| Azelaic Acid | Membrane-associated | Competitive | 1.25 x 10⁻⁵ | [1] |

Antiproliferative Effect on Keratinocytes

Azelaic acid has been shown to have a dose-dependent antiproliferative effect on cultured keratinocytes.

| Compound | Cell Type | Effect | IC₅₀ | Reference |

| Azelaic Acid | Cultured Keratinocytes | Antiproliferative, Cytostatic | 20 mM |

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Macrophage-Based)

This protocol outlines a method to assess the anti-inflammatory effects of this compound using a macrophage cell line.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for 24 hours.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. A decrease in nitrite levels indicates an anti-inflammatory effect.

-

Cytokine Production (e.g., TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Cell Viability Assay:

-

Concurrently perform a cell viability assay (e.g., MTT or MTS) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Signaling Pathway: Putative Anti-Inflammatory Mechanism

While the precise signaling pathways modulated by this compound are still under investigation, its anti-inflammatory effects are likely mediated through the downregulation of pro-inflammatory signaling cascades such as the NF-κB pathway.

Conclusion

This compound demonstrates a versatile in vitro mechanism of action that underpins its efficacy in various dermatological applications. Its ability to competitively inhibit tyrosinase and 5-alpha-reductase, coupled with its antimicrobial and anti-inflammatory properties, makes it a compelling ingredient for products targeting hyperpigmentation, acne, and inflammatory skin conditions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future in vitro studies should focus on elucidating the specific quantitative inhibitory and antimicrobial values for this compound and further detailing its impact on key cellular signaling pathways.

References

Synthesis of Dipotassium Azelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dipotassium azelate from azelaic acid. The primary synthesis route involves a direct acid-base neutralization reaction. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to support research and development activities. While this compound itself is a simple salt, its properties may be of interest in various formulations. This guide focuses on the fundamental chemistry and procedural steps for its preparation in a laboratory setting.

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, is known for its various applications in cosmetics and pharmaceuticals. The conversion of azelaic acid to its corresponding potassium salt, this compound, can modify its physicochemical properties, such as solubility, which may be advantageous for specific formulations. This guide details the straightforward synthesis of this compound through the neutralization of azelaic acid with potassium hydroxide.

Chemical Reaction Pathway

The synthesis of this compound from azelaic acid is a classic acid-base neutralization reaction. Azelaic acid, having two carboxylic acid functional groups, requires two molar equivalents of a strong base, such as potassium hydroxide (KOH), for complete neutralization to form the dipotassium salt.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from azelaic acid.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Azelaic Acid (C₉H₁₆O₄) | Reagent | Sigma-Aldrich | Purity ≥ 98% |

| Potassium Hydroxide (KOH) | Reagent | Merck | Purity ≥ 85% (pellets) |

| Deionized Water | High Purity | In-house | Used as solvent |

| Ethanol | 95% | Fisher Scientific | Optional, for recrystallization |

3.2. Equipment

-

Magnetic stirrer with heating plate

-

250 mL round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Crystallizing dish

-

Büchner funnel and flask

-

Vacuum oven

3.3. Synthesis Procedure

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Method:

-

Dissolution of Azelaic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 18.82 g (0.1 mol) of azelaic acid to 100 mL of deionized water. Heat the mixture to 50-60°C while stirring to aid in the dissolution of the azelaic acid.

-

Preparation of Potassium Hydroxide Solution: In a separate beaker, carefully dissolve 11.22 g (0.2 mol) of potassium hydroxide pellets in 50 mL of deionized water. This is an exothermic process, so allow the solution to cool to room temperature.

-

Neutralization: Slowly add the potassium hydroxide solution to the azelaic acid solution using a dropping funnel over a period of 30 minutes. Monitor the pH of the reaction mixture using a pH meter or pH strips. The target pH should be between 9 and 10 to ensure complete neutralization.

-

Reaction Completion: After the addition of the potassium hydroxide solution is complete, continue to stir the mixture at 60°C for 1 hour to ensure the reaction goes to completion.

-

Isolation of Product: Allow the reaction mixture to cool to room temperature. The this compound can be isolated by removing the water using a rotary evaporator.

-

Purification (Optional): The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol. Dry the final product in a vacuum oven at 50°C to a constant weight.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Stoichiometry of Reactants

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| Azelaic Acid | 188.22 | 0.1 | 18.82 |

| Potassium Hydroxide | 56.11 | 0.2 | 11.22 |

Table 2: Product Yield and Properties

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Appearance |

| This compound | 264.40 | 26.44 | 24.63 | 93.1 | White crystalline solid |

Table 3: Characterization Data (Representative)

| Analysis | Result |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

| FT-IR (cm⁻¹) | ~1560 (asymmetric COO⁻ stretch), ~1410 (symmetric COO⁻ stretch) |

| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 2.18 (t, 4H), 1.55 (p, 4H), 1.29 (m, 6H) |

| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 184.5, 39.2, 31.6, 28.7, 26.9 |

| Purity (by titration) | ≥ 98% |

Safety and Handling

-

Potassium hydroxide is a corrosive material. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The preparation of the potassium hydroxide solution is exothermic and should be done with care.

-

Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The synthesis of this compound from azelaic acid via direct neutralization with potassium hydroxide is a straightforward and high-yielding process. This technical guide provides a foundational protocol and expected data that can be adapted and scaled by researchers in the fields of drug development and materials science. The resulting this compound, with its altered solubility profile compared to the parent acid, may offer new opportunities for formulation and delivery.

The Biochemical and Physiological Effects of Dipotassium Azelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium azelate, the potassium salt of azelaic acid, is a dicarboxylic acid with a growing body of evidence supporting its therapeutic potential in various dermatological conditions. This technical guide provides an in-depth overview of the biochemical and physiological effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information presented is primarily derived from studies on its parent compound, azelaic acid, and is considered applicable to the potassium salt. Key activities include tyrosinase inhibition, modulation of inflammatory pathways, regulation of sebum production, and antimicrobial effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Introduction

This compound is emerging as a significant active ingredient in the fields of dermatology and cosmetic science. As a salt of the naturally occurring azelaic acid, it offers potential advantages in formulation and bioavailability while retaining the therapeutic bioactivities of its parent compound. This guide delves into the core biochemical and physiological effects of this compound, providing a detailed examination of its molecular targets and physiological responses.

Biochemical and Physiological Effects

The multifaceted effects of this compound stem from its ability to interact with several key cellular pathways. These effects are summarized below, with quantitative data presented in structured tables for comparative analysis.

Inhibition of Tyrosinase and Hyperpigmentation

This compound, through its azelate component, acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This inhibitory action makes it an effective agent for addressing hyperpigmentation disorders.

Table 1: Quantitative Data on Tyrosinase Inhibition by Azelaic Acid

| Parameter | Value | Reference Compound |

| IC50 | 2.73 x 10-3 M | - |

| Ki | 2.73 mM (competitive) | - |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are a cornerstone of its therapeutic efficacy, particularly in conditions like acne and rosacea. Its mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Azelaic acid has been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus, a critical step in the inflammatory cascade.[1][2][3] Furthermore, it activates PPARγ, a nuclear receptor with known anti-inflammatory functions.[1][3]

Table 2: Summary of Anti-inflammatory Effects of Azelaic Acid

| Molecular Target/Pathway | Observed Effect |

| NF-κB Signaling | Inhibition of p65 subunit nuclear translocation.[1][3] |

| PPARγ | Activation of expression and transcriptional activity.[1][3] |

| Pro-inflammatory Cytokines (UVB-induced) | Inhibition of IL-1β, IL-6, and TNF-α production.[1] |

| Reactive Oxygen Species (ROS) | Inhibition of generation.[1] |

Regulation of Sebum Production

Excessive sebum production is a key factor in the pathogenesis of acne. Clinical studies have demonstrated the efficacy of azelaic acid in reducing sebum levels on the skin.

Table 3: Clinical Data on Sebum Reduction with Azelaic Acid Treatment

| Treatment | Duration | Measurement Area | Sebum Reduction (%) |

| 20% Azelaic Acid Solution | 2 weeks (post-treatment) | Forehead | 16.8% |

| Right Cheek | 19.4% | ||

| 3 months (post-treatment) | Forehead | 22.6% | |

| Right Cheek | 20.8% | ||

| 5% Azelaic Acid Foam | 4 weeks | Facial | 29.89% |

| 10% Azelaic Acid Foam | 4 weeks | Facial | 34.15% |

Antimicrobial Effects

This compound exhibits broad-spectrum antimicrobial activity against various microorganisms, including the acne-associated bacterium Cutibacterium acnes (formerly Propionibacterium acnes). Its primary mechanism of antimicrobial action is the inhibition of microbial protein synthesis.

Table 4: Antimicrobial Activity of Azelaic Acid

| Microorganism | Parameter | Concentration | Effect |

| Cutibacterium acnes | Protein Synthesis | 313 μM | >50% reduction |

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

In-Depth Technical Guide: Dipotassium Azelate (CAS Number: 52457-54-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipotassium azelate, the potassium salt of azelaic acid, is a functional derivative developed to enhance the solubility and formulation stability of its parent compound while retaining its significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanisms of action, and relevant experimental protocols. The information presented is intended to support research and development efforts in the fields of dermatology, cosmetics, and pharmaceuticals. While this compound is recognized for possessing the therapeutic properties of azelaic acid, a significant portion of the detailed mechanistic and quantitative data available in the scientific literature pertains to azelaic acid. This guide synthesizes the available information for both compounds, with a clear distinction where the data is specific to azelaic acid.

Chemical and Physical Properties

This compound is a white to off-white, crystalline powder. Its formation from azelaic acid, a naturally occurring dicarboxylic acid, improves its utility in aqueous formulations.

| Property | Value |

| CAS Number | 52457-54-2 |

| Molecular Formula | C₉H₁₄K₂O₄ |

| Molecular Weight | 264.40 g/mol |

| Synonyms | Dipotassium nonanedioate, Potassium azelate |

| Solubility | Soluble in water |

Synthesis

A detailed, publicly available, step-by-step laboratory protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, its synthesis is a straightforward acid-base neutralization reaction. The following is a generalized protocol for the preparation of a potassium dicarboxylate salt that can be adapted for this compound.

Generalized Laboratory Protocol for the Preparation of this compound:

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Round-bottom flask

-

Condenser

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Dissolution of Azelaic Acid: In a round-bottom flask, dissolve a known molar quantity of azelaic acid in a minimal amount of a suitable solvent, such as a water-ethanol mixture. Gentle heating and stirring may be required to achieve complete dissolution.

-

Preparation of Potassium Hydroxide Solution: In a separate beaker, prepare a stoichiometric amount of potassium hydroxide solution in deionized water. For this compound, two molar equivalents of KOH are required for each mole of azelaic acid.

-

Neutralization Reaction: Slowly add the potassium hydroxide solution to the stirring solution of azelaic acid. The reaction is exothermic, so the addition should be controlled to manage the temperature. Monitor the pH of the reaction mixture. The target pH should be neutral to slightly basic (pH 7-8) to ensure complete neutralization.

-

Reaction Completion: After the addition of KOH is complete, allow the reaction to stir for an additional 1-2 hours at room temperature or with gentle heating to ensure the reaction goes to completion.

-

Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator. This will yield the crude this compound salt.

-

Crystallization: Recrystallize the crude salt from a suitable solvent system (e.g., ethanol-water) to purify the product. Dissolve the salt in a minimal amount of hot solvent and then allow it to cool slowly to form crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, FTIR, and elemental analysis.

Biological Activities and Mechanisms of Action

This compound shares the biological activities of its parent compound, azelaic acid. These activities are primarily relevant to dermatological applications and include anti-acne, anti-inflammatory, and skin-lightening effects.

Inhibition of 5α-Reductase

Azelaic acid is a known inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Overproduction of DHT is a key factor in the pathogenesis of androgenetic alopecia and acne vulgaris, as it stimulates sebaceous gland activity. By inhibiting 5α-reductase, azelaic acid, and by extension this compound, can help to reduce sebum production.

Quantitative Data for Azelaic Acid:

-

Effective Concentration: Inhibition of 5α-reductase is detectable at an azelaic acid concentration of 0.2 mmol/L and is complete at 3 mmol/L.[2]

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are beneficial in the treatment of inflammatory skin conditions such as acne and rosacea. The anti-inflammatory mechanism is believed to involve the reduction of pro-inflammatory cytokines and the scavenging of reactive oxygen species (ROS).

Inhibition of Tyrosinase

Azelaic acid is a competitive inhibitor of tyrosinase, a key enzyme in the synthesis of melanin. This inhibitory action makes this compound a useful agent for treating hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation, leading to a skin-lightening effect.

Signaling Pathway: Inhibition of Melanogenesis

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental Protocols

Detailed, standardized protocols for testing the biological activities of this compound are provided below. These protocols are based on established methodologies for assessing 5α-reductase inhibition, tyrosinase inhibition, and anti-inflammatory effects.

5α-Reductase Inhibition Assay (In Vitro)

This protocol describes a cell-free enzymatic assay to determine the inhibitory effect of this compound on 5α-reductase activity.

Materials:

-

Human recombinant 5α-reductase (Type 1 or Type 2)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Finasteride (positive control)

-

Assay buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5)

-

Ethyl acetate

-

Mobile phase for HPLC (e.g., methanol:water)

-

HPLC system with a UV detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of testosterone in a suitable organic solvent (e.g., ethanol).

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare stock solutions of this compound and finasteride in the assay buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add the assay buffer, the enzyme, and the test compound (this compound) or positive control (finasteride) at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding testosterone and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

-

Extraction of Steroids:

-

Stop the reaction by adding ethyl acetate.

-

Vortex the tubes to extract the steroids into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried residue in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate and quantify the amounts of testosterone and dihydrotestosterone (DHT) by monitoring the absorbance at a specific wavelength (e.g., 240 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (DHT formed with inhibitor / DHT formed without inhibitor)] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: 5α-Reductase Inhibition Assay

Caption: Workflow for the in vitro 5α-reductase inhibition assay.

Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a spectrophotometric method to assess the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of this compound and kojic acid in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add phosphate buffer, the test compound (this compound) or positive control (kojic acid) at various concentrations, and the tyrosinase solution.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

-

Spectrophotometric Measurement:

-

Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) at time zero.

-

Incubate the plate at room temperature and measure the absorbance again after a defined period (e.g., 20 minutes). The formation of dopachrome results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance change with inhibitor / Absorbance change without inhibitor)] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This cell-based assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dexamethasone (positive control)

-

Griess reagent (for NO measurement)

-

MTT reagent (for cell viability assay)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or dexamethasone.

-

Pre-incubate the cells for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control group.

-

Incubate the plates for 24 hours.

-

-

Measurement of Nitric Oxide Production:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant for the NO assay, add MTT solution to the remaining cells in the plate.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of NO production inhibition for each concentration of this compound.

-

Determine the IC₅₀ value for NO inhibition.

-

Assess cell viability to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Logical Relationship: Anti-inflammatory Assay

Caption: Logical flow of the LPS-induced nitric oxide production inhibition assay.

Conclusion

This compound is a promising compound for dermatological and cosmetic applications, offering the established benefits of azelaic acid with improved formulation characteristics. Its mechanisms of action, including the inhibition of 5α-reductase and tyrosinase, and its anti-inflammatory properties, provide a strong scientific basis for its use in treating a variety of skin conditions. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and quantify the efficacy of this compound, paving the way for the development of new and improved therapeutic and cosmetic products. Further research to determine the specific IC₅₀ values of this compound for its key enzymatic targets is warranted to provide a more complete quantitative profile of this compound.

References

An In-depth Technical Guide on the Interaction of Dipotassium Azelate with Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipotassium azelate, the potassium salt of azelaic acid, is a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions, including acne vulgaris and rosacea.[1] Its clinical benefits are underpinned by a complex and multifaceted interaction with host cellular pathways and microbial physiology. While its primary active component is azelaic acid, the salt form offers specific formulation advantages. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, focusing on its modulation of key signaling cascades, impact on cellular processes, and the experimental methodologies used to elucidate these interactions. The information is intended to serve as a resource for researchers and professionals engaged in dermatological research and the development of novel therapeutics.

Core Mechanisms of Action

The biological activity of this compound is primarily attributed to the azelaic acid moiety. Its effects are pleiotropic, targeting multiple enzymatic and cellular processes.

-

Enzymatic Inhibition : A primary mechanism is the competitive inhibition of key oxidoreductase enzymes.[2] It is a known competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, which explains its application in treating hyperpigmentation.[1][2] Furthermore, it acts as a potent, reversible inhibitor of thioredoxin reductase, an enzyme critical for regulating the cellular redox state and DNA synthesis.[2] It also targets 5-alpha-reductase, an enzyme involved in androgen metabolism.[2]

-

Antimicrobial Effects : Azelaic acid demonstrates broad-spectrum bacteriostatic activity against microorganisms such as Propionibacterium acnes and Staphylococcus epidermidis.[1][3] This is achieved primarily through the inhibition of microbial protein synthesis.[1][2] Studies have shown a significant reduction in microbial protein synthesis at concentrations of 313μM.[2]

-

Antioxidant Properties : The compound exhibits significant antioxidant activity by acting as a scavenger of free radicals.[2] It can inhibit the release of reactive oxygen species (ROS) from neutrophils in a dose-dependent manner, thereby mitigating oxidative stress, a key component of inflammatory skin disorders.[2][3]

-

Anti-Keratinizing Activity : Azelaic acid modulates the abnormal growth of skin cells (keratinocytes) that line the hair follicle. It exhibits a reversible, dose- and time-dependent inhibitory effect on the proliferation and differentiation of human keratinocytes, contributing to its comedolytic properties.[1][3]

Interaction with Key Signaling Pathways

This compound modulates several critical intracellular signaling pathways that regulate inflammation, cell proliferation, and survival.

The NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.

Azelaic acid has been shown to interfere with the NF-κB/MAPK inflammatory signaling cascade.[3] It inhibits the phosphorylation of p38 MAPK and impairs the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[3] This prevents the transcription of pro-inflammatory cytokines. Additionally, azelaic acid can activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that, when activated, further inhibits the transactivation of NF-κB.[3] In the context of rosacea and acne, azelaic acid also suppresses Toll-Like Receptor 2 (TLR2) activity, an upstream activator of these inflammatory pathways.[3]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and angiogenesis.[4][5] Dysregulation of this pathway is implicated in various hyperproliferative and inflammatory skin diseases, including psoriasis.[5][6][7]

Research indicates that azelaic acid can inhibit the activation of the PI3K/Akt pathway.[6] In models of psoriasis, treatment with azelaic acid led to a decrease in the expression of key phosphorylated (active) proteins in this pathway, including p-PI3K, p-Akt, and p-mTOR (mammalian target of rapamycin).[6] This inhibition consequently downregulates downstream effectors involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), Cyclooxygenase-2 (COX-2), and Hypoxia-Inducible Factor-1α (HIF-1α), thereby improving psoriasis symptoms.[6]

The Notch Signaling Pathway

The Notch signaling pathway plays a context-dependent role in cancer, acting as an oncogene in some tumors but as a tumor suppressor in others, such as Acute Myeloid Leukemia (AML).[8] In AML, reactivation of the Notch pathway can inhibit cell proliferation.[8]

Interestingly, in AML cell lines, azelaic acid was found to activate the Notch signaling pathway.[8] This activation leads to an upregulation of downstream target genes like HES1 and HEY1, which in turn inhibits the proliferation of the leukemia cells. This highlights a distinct, context-specific mechanism of action for azelaic acid beyond its typical anti-inflammatory and anti-proliferative roles in dermatological conditions.[8]

Effects on Cellular Processes and Associated Data

The modulation of the signaling pathways described above translates into measurable effects on cellular proliferation, apoptosis, and inflammation.

Cell Proliferation and Apoptosis

This compound exhibits a dual effect on cell proliferation. It inhibits the growth of hyperproliferative cells like keratinocytes and various cancer cell lines.[1][3][9] Conversely, it has been shown to promote the proliferation of immune cells such as Natural Killer (NK) and T cells, enhancing their cytotoxic capabilities against AML cells.[8]

Quantitative data on the anti-proliferative effects of azelaic acid and its derivatives have been determined using MTT assays in cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate enhanced efficacy when azelaic acid is modified or entrapped in delivery vesicles.

Table 1: Anti-proliferative Activity of Azelaic Acid (AA) and its Derivatives [9]

| Compound/Formulation | Cell Line | IC50 Comparison to Vincristine | Potency vs. Free AA |

|---|---|---|---|

| AA entrapped in liposomes | HeLa | ~1.5 times less potent | ~90 times more potent |

| AACD* in liposomes | HeLa | 2.3 times more potent | 327 times more potent |

| DA** in liposomes | KB | 0.03 times less potent | More effective than AA |

| AACD* in niosomes | B(16)F(10) | 0.05 times less potent | More effective than AA |

*AACD: Azelaic acid-beta-cyclodextrin complex **DA: Diethyl azelate

Inflammatory Response

The anti-inflammatory properties of this compound are a cornerstone of its therapeutic effect. This is mediated by the inhibition of the NF-κB and MAPK pathways and a reduction in ROS production.[2][3] This leads to a measurable change in the cytokine profile of immune cells. In human plasmacytoid dendritic cells, azelaic acid and diethyl azelate were shown to modulate the secretion of multiple cytokines.

Table 2: Cytokine Modulation by Azelaic Acid (AZA) and Diethyl Azelate (DEA) in Human pDCs [10]

| Cytokine | Effect of AZA (% of Control) | Effect of DEA (% of Control) |

|---|---|---|

| Pro-inflammatory | ||

| IL-6 | Down-regulated | Down-regulated |

| IL-8 | Down-regulated | Down-regulated |

| TNF-α | Down-regulated | Down-regulated |

| IL-1β | Down-regulated | Down-regulated |

| Anti-inflammatory | ||

| IL-10 | Up-regulated | Up-regulated |

| Chemokines | ||

| MCP-1 | Down-regulated | Down-regulated |

| MIP-1β | Down-regulated | Down-regulated |

(Data interpreted from graphical representations in the cited source. Values represent general trends of up- or down-regulation relative to untreated controls.)

Experimental Protocols

The following sections detail standardized protocols for key experiments used to investigate the cellular effects of this compound.

Western Blotting for Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (active) forms of pathway components like Akt or p38.

Methodology:

-

Cell Lysis : Culture cells to desired confluency and treat with this compound for the specified time. Place culture dishes on ice, wash cells with ice-cold PBS, and aspirate. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape cells and transfer the suspension to a microcentrifuge tube.[11][12][13]

-

Homogenization & Clarification : Agitate the lysate for 30-60 minutes at 4°C. Centrifuge at ~12,000 rpm for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.[12][13][14]

-

Protein Quantification : Determine the protein concentration of the lysate using a standard method like the BCA Protein Assay to ensure equal loading of samples.[13]

-

Sample Preparation : Mix the lysate with 4x or 6x SDS-PAGE sample buffer (containing a reducing agent like DTT or β-mercaptoethanol). Boil the samples at 95-100°C for 5-10 minutes to denature proteins.[11]

-

Gel Electrophoresis (SDS-PAGE) : Load equal amounts of protein (e.g., 20-30 μg) into the wells of a polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[14]

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[13][14]

-

Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]

-

Washing : Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[14]

-

Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]

-

Detection : After further washes, add a chemiluminescent substrate (e.g., ECL) to the membrane and visualize the protein bands using an imaging system or X-ray film.[15]

Cell Viability Assay (Resazurin-based)

This assay quantitatively measures cell proliferation and mitochondrial metabolic activity as an indicator of cell health.

Methodology:

-

Cell Seeding : Seed cells (e.g., dermal fibroblasts, cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls.

-

Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Reagent Addition : Add Resazurin solution to each well. This non-fluorescent dye is converted to the highly fluorescent resorufin by metabolically active cells.[16]

-

Final Incubation : Incubate the plate for an additional 1-4 hours to allow for the colorimetric change.

-

Measurement : Measure the fluorescence (e.g., 560nm Ex / 590nm Em) or absorbance using a microplate reader. The signal intensity is directly proportional to the number of viable, metabolically active cells.

Cytokine Production Assay (Intracellular Flow Cytometry)

This protocol allows for the quantification of cytokine production within individual cells, providing insights into the functional response of specific cell populations.

Methodology:

-

Cell Culture and Stimulation : Culture immune cells (e.g., PBMCs, dendritic cells) in the presence or absence of this compound. A stimulant may be added to induce cytokine production.

-

Protein Transport Inhibition : Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final hours of culture. This blocks the secretion of cytokines, causing them to accumulate inside the cell.[17]

-

Surface Staining : Harvest the cells and stain them with fluorochrome-conjugated antibodies against cell surface markers to identify the cell population of interest (e.g., CD4+ T cells).

-

Fixation and Permeabilization : Fix the cells with a fixation buffer to preserve them. Then, wash and resuspend the cells in a permeabilization buffer, which creates pores in the cell membrane.[18]

-

Intracellular Staining : Add a fluorochrome-conjugated antibody specific to the intracellular cytokine of interest (e.g., anti-TNF-α) to the permeabilized cells. Incubate to allow the antibody to bind to the trapped cytokine.

-

Analysis : Wash the cells to remove excess antibody and analyze them on a flow cytometer. The fluorescence intensity will indicate the level of cytokine expression within the gated cell population.[17][18]

Conclusion

This compound, through its active azelaic acid component, is a pleiotropic agent that interfaces with a wide range of cellular pathways. Its therapeutic efficacy stems from its ability to concurrently inhibit pro-inflammatory cascades like NF-κB and MAPK, modulate hyperproliferative signaling via the PI3K/Akt pathway, exert direct antimicrobial and antioxidant effects, and normalize keratinocyte differentiation. Furthermore, its capacity to activate specific pathways like Notch in certain cellular contexts underscores the complexity of its biological activity. A thorough understanding of these molecular interactions, supported by robust experimental methodologies, is crucial for optimizing current therapeutic applications and exploring new indications for this versatile compound.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. This compound | 19619-43-3 | Benchchem [benchchem.com]

- 3. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative and Immunoregulatory Effects of Azelaic Acid Against Acute Myeloid Leukemia via the Activation of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristics and anti-proliferative activity of azelaic acid and its derivatives entrapped in bilayer vesicles in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 12. Sample preparation for western blot | Abcam [abcam.com]

- 13. origene.com [origene.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. google.com [google.com]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. protocols.io [protocols.io]

- 18. Flow Cytometry Cytokine Assay | AffiASSAY [affiassay.com]

Unveiling the Potent Enzymatic Inhibition Landscape of Dipotassium Azelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium azelate, the potassium salt of azelaic acid, is a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions. Its mechanism of action is multifaceted, with a significant contribution arising from its ability to inhibit key enzymes involved in cutaneous pathophysiology. This technical guide provides an in-depth exploration of the enzymatic inhibition profile of this compound, focusing on its interactions with tyrosinase, 5-alpha-reductase, and thioredoxin reductase. Furthermore, this guide elucidates the emerging role of azelaic acid in modulating matrix metalloproteinase activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and skin biology research.

Core Inhibitory Activities of the Azelate Ion

The inhibitory properties of this compound are primarily attributed to the azelate dianion. Upon dissolution, this compound releases azelaic acid, which exists in its ionized form at physiological pH. This dianion is the active moiety responsible for interacting with and inhibiting various enzymes. The following sections detail the inhibitory effects on key enzymatic targets.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the available quantitative data on the enzymatic inhibition by the azelate ion. It is important to note that while the active component is the azelate ion derived from this compound, the cited research was conducted using azelaic acid.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

| Tyrosinase | Azelaic Acid | 2.73 x 10⁻³ M[1] | Competitive[1] |

| Thioredoxin Reductase | Azelaic Acid | 1.25 x 10⁻⁵ M[1] | Competitive[1] |

| 5-alpha-reductase | Azelaic Acid | Not Quantified | Competitive |

| Matrix Metalloproteinase-1 (MMP-1) | Azelaic Acid | Reduced Release | Indirect Inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for the key enzymatic inhibition assays discussed in this guide.

Tyrosinase Inhibition Assay

This protocol is adapted from methodologies used to assess inhibitors of tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The inhibition of tyrosinase by this compound results in a decreased rate of dopachrome formation.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or Azelaic Acid)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the this compound solution to be tested.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

-

A control reaction without the inhibitor should be run in parallel.

-